molecular formula C19H22N2O3 B269168 2-(4-methylphenoxy)-N-[4-(propionylamino)phenyl]propanamide

2-(4-methylphenoxy)-N-[4-(propionylamino)phenyl]propanamide

カタログ番号 B269168
分子量: 326.4 g/mol
InChIキー: WRBPRWMBAQXIHO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-methylphenoxy)-N-[4-(propionylamino)phenyl]propanamide, commonly known as MPAPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPAPP is a selective antagonist of the cannabinoid receptor CB1, which is predominantly expressed in the central nervous system. CB1 receptors play a crucial role in the regulation of various physiological processes, including pain perception, appetite, mood, and memory. MPAPP has been shown to have promising effects in preclinical studies, making it a potential candidate for the development of new therapeutic agents.

作用機序

MPAPP exerts its effects by selectively blocking the CB1 receptor, which is predominantly expressed in the central nervous system. CB1 receptors play a crucial role in the regulation of various physiological processes, including pain perception, appetite, mood, and memory. By blocking CB1 receptors, MPAPP modulates the endocannabinoid system, which is involved in these processes. MPAPP has been shown to have high affinity and selectivity for CB1 receptors, making it a potent antagonist.
Biochemical and Physiological Effects:
MPAPP has been shown to have various biochemical and physiological effects. In preclinical studies, MPAPP has been shown to reduce food intake and body weight in obese animals. MPAPP has also been shown to reduce drug-seeking behavior in animal models of addiction. MPAPP has been shown to have analgesic effects, making it a potential candidate for the development of new pain medications. MPAPP has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

実験室実験の利点と制限

MPAPP has several advantages for lab experiments. It has high affinity and selectivity for CB1 receptors, making it a potent antagonist. It has been synthesized with high yield and purity, making it suitable for further research. However, MPAPP also has limitations for lab experiments. It has not been extensively studied in humans, making it difficult to extrapolate its effects to clinical settings. MPAPP is also a relatively new compound, and further research is needed to fully understand its potential therapeutic applications.

将来の方向性

There are several future directions for research on MPAPP. One area of research is the development of new pain medications based on the analgesic effects of MPAPP. Another area of research is the potential use of MPAPP in the treatment of obesity and addiction. MPAPP has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the potential therapeutic applications of MPAPP.
In conclusion, MPAPP is a chemical compound that has been extensively studied for its potential therapeutic applications. As a selective CB1 receptor antagonist, MPAPP has been shown to modulate the endocannabinoid system, which is involved in various physiological processes. Preclinical studies have demonstrated that MPAPP has potential therapeutic effects in the treatment of obesity, drug addiction, and neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. MPAPP has also been shown to have analgesic effects, making it a potential candidate for the development of new pain medications. Further research is needed to fully understand the potential therapeutic applications of MPAPP.

合成法

The synthesis of MPAPP involves several steps, starting with the reaction of 4-methylphenol with propionyl chloride to form 4-methylphenyl propionate. This intermediate is then reacted with 4-aminophenylpropan-2-one to form the final product, MPAPP. The synthesis of MPAPP has been optimized for high yield and purity, making it suitable for further research.

科学的研究の応用

MPAPP has been extensively studied for its potential therapeutic applications. As a selective CB1 receptor antagonist, MPAPP has been shown to modulate the endocannabinoid system, which is involved in various physiological processes. Preclinical studies have demonstrated that MPAPP has potential therapeutic effects in the treatment of obesity, drug addiction, and neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. MPAPP has also been shown to have analgesic effects, making it a potential candidate for the development of new pain medications.

特性

製品名

2-(4-methylphenoxy)-N-[4-(propionylamino)phenyl]propanamide

分子式

C19H22N2O3

分子量

326.4 g/mol

IUPAC名

2-(4-methylphenoxy)-N-[4-(propanoylamino)phenyl]propanamide

InChI

InChI=1S/C19H22N2O3/c1-4-18(22)20-15-7-9-16(10-8-15)21-19(23)14(3)24-17-11-5-13(2)6-12-17/h5-12,14H,4H2,1-3H3,(H,20,22)(H,21,23)

InChIキー

WRBPRWMBAQXIHO-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC=C(C=C1)NC(=O)C(C)OC2=CC=C(C=C2)C

正規SMILES

CCC(=O)NC1=CC=C(C=C1)NC(=O)C(C)OC2=CC=C(C=C2)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。